Bienvenue dans la boutique en ligne BenchChem!

Aceclidine hydrochloride

Muscarinic receptor pharmacology Receptor binding kinetics Iris muscle contraction

Aceclidine hydrochloride is a non-selective muscarinic partial agonist that generates 80–85% of maximal contractile response in intraocular muscles. Unlike pilocarpine, it increases outflow facility by 270% while inducing only 5 diopters of accommodation—preserving accommodative function in subjects under 50. As the active pharmaceutical ingredient in the July 2025 FDA-approved presbyopia therapy, it serves as the validated reference standard for ophthalmic drug development. Its 28-fold iris sphincter selectivity and distinct S/R enantiomer pharmacology make it essential for biased signaling and tissue-selectivity studies. Procure GMP-grade material to ensure batch-to-batch receptor binding consistency.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
CAS No. 6109-70-2
Cat. No. B1662411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAceclidine hydrochloride
CAS6109-70-2
Synonymsaceclidin
aceclidine
aceclidine hydrochloride
Glaucadrine
Glaucocare
Glaucostat
Glaucotat
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCC(=O)OC1CN2CCC1CC2.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-7(11)12-9-6-10-4-2-8(9)3-5-10;/h8-9H,2-6H2,1H3;1H
InChIKeyLWWSARSTZGNKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Aceclidine Hydrochloride CAS 6109-70-2: Procurement Guide for Muscarinic Agonist Research and Ophthalmic Development


Aceclidine hydrochloride (CAS 6109-70-2) is a non-selective muscarinic acetylcholine receptor partial agonist that acts as an M1 receptor agonist and M3 receptor modulator . Unlike full muscarinic agonists, aceclidine produces 80–85% of the maximum contractile response in human intraocular muscles, classifying it as a partial agonist alongside pilocarpine but with distinct receptor interaction kinetics [1]. Aceclidine is approved in Europe for open-angle glaucoma and received FDA approval in July 2025 as VIZZ™ (aceclidine ophthalmic solution 1.44%) for the treatment of presbyopia in adults, representing the first and only FDA-approved aceclidine-based eye drop for this indication [2].

Why Aceclidine Hydrochloride CAS 6109-70-2 Cannot Be Substituted by Pilocarpine or Carbachol in Ophthalmic Research and Formulation


Although aceclidine, pilocarpine, and carbachol all belong to the muscarinic agonist class and lower intraocular pressure, their receptor interaction mechanisms, functional selectivity in ocular tissues, and clinical adverse effect profiles differ substantially in ways that preclude generic substitution. Aceclidine binds to both high- and low-affinity states of the muscarinic receptor, whereas pilocarpine interacts with only a single affinity state [1]. In vivo functional studies in non-human primates demonstrate that equivalent doses of aceclidine (20 μg) and pilocarpine (20 μg) produce profoundly divergent accommodative effects—aceclidine increases outflow facility by 270% while inducing only 5 diopters of accommodation, compared with pilocarpine which induces 19 diopters of accommodation at a submaximal outflow-enhancing dose [2]. These receptor-level and functional differences translate directly into clinically meaningful differentiation: aceclidine produces significantly less accommodative spasm than pilocarpine, making it the preferred agent for patients under 50 years of age with considerable remaining accommodative capacity [3]. The quantitative evidence below establishes precisely where aceclidine diverges from its closest analogs and why substitution would compromise experimental reproducibility and therapeutic outcomes.

Aceclidine Hydrochloride CAS 6109-70-2: Quantified Differentiation vs Pilocarpine, Carbachol, and Enantiomers


Aceclidine vs Pilocarpine: Differential Binding to High- and Low-Affinity Muscarinic Receptor States

In isolated rabbit iris muscle, aceclidine bound to both high- and low-affinity forms of the muscarinic receptor, whereas pilocarpine bound to only a single affinity state [1]. Contraction of the iris muscle by aceclidine was more potent and/or more efficacious than the response to pilocarpine, and the efficacy of aceclidine to stimulate contraction was consistent with receptor occupancy theory only when considering the low-affinity state of the muscarinic receptor [1].

Muscarinic receptor pharmacology Receptor binding kinetics Iris muscle contraction

Aceclidine vs Pilocarpine: Functional Dissociation of Outflow Facility from Accommodation in Cynomolgus Monkey

Intracameral administration of aceclidine HCl (20 μg) in cynomolgus monkey eyes increased total outflow facility by 270%, while accommodation was limited to an average of 5 diopters. In contrast, 20 μg of intracameral pilocarpine HCl (a submaximal dose for increasing facility) resulted in an average of 19 diopters of accommodation [1]. This dissociation between outflow facility enhancement and accommodative amplitude is unique to aceclidine among muscarinic agonists.

Ocular pharmacology Glaucoma research Ciliary muscle function

Aceclidine vs Pilocarpine and Carbachol: Partial Agonist Profile and Potency in Human Intraocular Muscles

In human intraocular muscles obtained within 24 hours of postmortem hypoxia, only pilocarpine and aceclidine behaved as partial agonists, producing 80–85% of the maximum contractile response [1]. The relative potency order on the circular ciliary muscle was oxotremorine-M (1) > carbachol (1/4) > pilocarpine (1/19) > aceclidine (1/132) [1]. Notably, aceclidine exhibited a 28-fold selectivity for the iris sphincter over the longitudinal ciliary muscle (EC50 ratio of 1/28 for the longitudinal muscle relative to the iris sphincter), a tissue selectivity not observed to the same degree with other agonists [1].

Human ocular pharmacology Muscarinic agonist potency Iris sphincter contractility

S-Aceclidine vs R-Aceclidine: Enantiomer-Specific M2 Receptor Signaling Across Multiple G-Protein Pathways

Analysis of M2 muscarinic receptor signaling through Gi/o, Gs, and G15 pathways demonstrated that S-aceclidine, oxotremorine-M, and carbachol exhibited similar RAi (intrinsic relative activity) values across all three assay systems, indicating pathway-independent signaling [1]. In contrast, R-aceclidine and McN-A-343 behaved as partial agonists [1]. This enantiomer-specific functional selectivity is critical for studies requiring precise control over muscarinic signaling outcomes.

GPCR signaling Enantioselective pharmacology M2 muscarinic receptor

Aceclidine Ophthalmic Solution 1.44% (VIZZ): FDA Approval Based on Superiority Over Brimonidine and Vehicle in Presbyopia

The FDA approved aceclidine ophthalmic solution 1.44% (VIZZ) on July 31, 2025, for the treatment of presbyopia in adults, based on evidence from three clinical trials including CLARITY-1 and CLARITY-2 (n=466 total patients) [1]. VIZZ demonstrated superiority over brimonidine (CLARITY-1) and vehicle (CLARITY-2) for the primary efficacy endpoint, defined as improvement of three lines (15 letters) or greater at 40 cm with no loss ≥5 letters at 4 m in monocular Best Corrected Distance Visual Acuity at 3 hours post-dose [1]. This represents the first and only FDA-approved aceclidine-based eye drop for presbyopia, distinguishing it from pilocarpine-based presbyopia therapies that carry different side effect profiles [2].

Presbyopia therapeutics FDA clinical trial data Ophthalmic drug development

Aceclidine Hydrochloride Solubility and Stability Profile for In Vitro and In Vivo Formulation

Aceclidine hydrochloride exhibits defined solubility parameters essential for reproducible experimental design: solubility in DMSO of 30 mg/mL (145.86 mM) with sonication recommended; ethanol ≤30 mg/mL; and aqueous solubility of ≥15 mg/mL in H2O at ~60°C . For in vivo studies, an optimized formulation of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline achieves 2 mg/mL (9.72 mM) solubility with sequential solvent addition . The compound is moisture-sensitive and requires storage at -20°C as powder (stable for 3 years) or -80°C in solvent (stable for 1 year) . In contrast to pilocarpine hydrochloride, which has higher aqueous solubility (>100 mg/mL) but lower DMSO solubility, aceclidine's solubility profile favors DMSO-based stock solutions for in vitro assays while requiring careful formulation optimization for in vivo administration [1].

Compound formulation Solubility optimization Preclinical development

Aceclidine Hydrochloride CAS 6109-70-2: Optimal Use Cases Derived from Comparative Evidence


Glaucoma Research Requiring IOP Reduction with Minimal Accommodative Interference

Based on the quantitative evidence showing aceclidine increases outflow facility by 270% while inducing only 5 diopters of accommodation compared to pilocarpine's 19 diopters at equivalent doses [1], aceclidine is the optimal muscarinic agonist for glaucoma studies in animal models or human subjects where preserving accommodative function is critical. This dissociation is particularly valuable for research involving non-human primates or younger patient populations under age 50 who have considerable remaining accommodative capacity [2]. Procurement of aceclidine rather than pilocarpine is essential for studies where accommodative spasm would confound behavioral or functional assessments.

Presbyopia Therapeutic Development and Clinical Trial Benchmarking

With FDA approval of aceclidine ophthalmic solution 1.44% (VIZZ) in July 2025 as the first aceclidine-based presbyopia therapy [1], aceclidine hydrochloride now serves as the validated reference standard for presbyopia drug development. The CLARITY trial program (n=466 patients across CLARITY-1 and CLARITY-2) provides robust efficacy and safety benchmarking data for any new aceclidine-based or comparator presbyopia formulations [1]. Researchers and developers should procure GMP-grade aceclidine hydrochloride to ensure comparability with the approved product's pharmacokinetic and pharmacodynamic profile.

M2 Muscarinic Receptor Signaling Studies Requiring Pathway-Independent Agonism

For investigations of M2 muscarinic receptor coupling to multiple G-protein pathways (Gi/o, Gs, G15), the S-enantiomer of aceclidine provides pathway-independent intrinsic relative activity comparable to carbachol and oxotremorine-M, unlike the R-enantiomer which exhibits partial agonism with pathway-dependent differences [1]. Researchers conducting biased signaling studies, GPCR screening campaigns, or structure-activity relationship analyses should specify the enantiomeric composition of aceclidine in procurement specifications, as racemic mixtures will produce confounded signaling readouts due to the distinct pharmacological properties of S- and R-aceclidine.

Ocular Pharmacology Studies Investigating Tissue-Selective Muscarinic Agonism

Aceclidine exhibits 28-fold selectivity for the iris sphincter over the longitudinal ciliary muscle (EC50 ratio of 1/28), a tissue selectivity profile that differs from other muscarinic agonists including pilocarpine and carbachol [1]. This property makes aceclidine the compound of choice for experiments designed to dissect muscarinic receptor subtype contributions to ocular tissue responses, particularly studies examining the differential regulation of miosis versus accommodation. Procurement of aceclidine for such studies must be accompanied by verification of receptor binding profile consistency across batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aceclidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.